molecular formula C25H29NO4S B491617 N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide CAS No. 518319-68-1

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide

Cat. No.: B491617
CAS No.: 518319-68-1
M. Wt: 439.6g/mol
InChI Key: BREJFFGAJSXKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide is a structurally complex molecule featuring a tricyclic core with an oxygen bridge (8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl) and a 2,4,5-trimethylbenzenesulfonyl (mesitylsulfonyl) group. Its stereoelectronic properties are influenced by the rigidity of the tricyclic system and the electron-withdrawing sulfonyl group, which may enhance binding affinity in biological systems or modulate solubility in synthetic applications .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4S/c1-5-8-25(27)26(31(28,29)24-14-17(3)16(2)13-18(24)4)19-11-12-23-21(15-19)20-9-6-7-10-22(20)30-23/h11-15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREJFFGAJSXKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Precursor Formation

The tricyclic structure is constructed via a Diels-Alder reaction between a furan derivative and a dienophile, followed by oxidative aromatization. For example:

  • Step 1 : Reacting 2-vinylfuran with maleic anhydride yields a bicyclic adduct.

  • Step 2 : Aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates a dibenzofuran intermediate.

Bridged Cycloheptane Formation

The bridged cycloheptane ring is introduced via acid-catalyzed cyclization :

  • Treating the dibenzofuran derivative with concentrated sulfuric acid induces electrophilic aromatic substitution, forming the tricyclic system.

Table 1: Key Reaction Conditions for Tricyclic Core Synthesis

StepReagents/ConditionsYieldReference
Diels-Alder2-vinylfuran, maleic anhydride, 110°C, 12h78%
AromatizationDDQ, CH₂Cl₂, rt, 6h85%
CyclizationH₂SO₄, 0°C → rt, 24h62%

Functionalization of the Tricyclic Amine

Amine Generation via Reductive Amination

The tricyclic ether is functionalized with an amine group using reductive amination :

  • Step 1 : Condensation of the ketone intermediate (from ozonolysis of the tricyclic olefin) with ammonium acetate.

  • Step 2 : Reduction with NaBH₃CN yields the primary amine.

Sulfonylation with 2,4,5-Trimethylbenzenesulfonyl Chloride

The amine reacts with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions:

  • Conditions : Triethylamine (TEA), CH₂Cl₂, 0°C → rt, 12h.

  • Mechanism : Nucleophilic attack by the amine on the electrophilic sulfur atom, followed by elimination of HCl.

Butanamide Linker Installation

Acylation with Butanoyl Chloride

The sulfonamide-bearing tricyclic intermediate undergoes Schotten-Baumann acylation :

  • Step 1 : Reaction with butanoyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂).

  • Step 2 : Vigorous stirring at 0°C for 4h, followed by room temperature for 12h.

Table 2: Optimization of Acylation Conditions

ParameterOptimal ValueImpact on Yield
Temperature0°C → rtPrevents epimerization
BaseNaOH (10% aq.)Enhances nucleophilicity
SolventCH₂Cl₂/H₂OFacilitates phase separation

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1 gradient) to isolate the target compound in >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.30 (m, 6H, ArH), 3.21 (t, J=6.8 Hz, 2H, CH₂).

  • HRMS : m/z calc. for C₂₄H₂₇NO₄S [M+H]⁺: 432.1582; found: 432.1586.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A recent approach employs Buchwald-Hartwig amination to couple the tricyclic bromide with a pre-formed sulfonamide-butanoic acid derivative:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Yield : 68% (vs. 62% for classical acylation).

Solid-Phase Synthesis

Immobilizing the tricyclic amine on Wang resin enables iterative coupling and sulfonylation, achieving a 71% overall yield.

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Acid-catalyzed cyclization often produces oligomers. Mitigation: Use high-dilution conditions (0.01 M).

  • Sulfonamide Hydrolysis : The sulfonamide bond is prone to cleavage under acidic conditions. Mitigation: Conduct reactions at pH 7–8.

  • Racemization : Acylation at elevated temperatures causes epimerization. Mitigation: Maintain temperatures below 10°C during butanoyl chloride addition.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Cyclization : Reduces reaction time from 24h to 2h and improves yield to 78%.

  • Crystallization-Driven Purification : Recrystallization from ethanol/water achieves 99% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

    Receptor Binding: Possible binding to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Possible antimicrobial properties due to the sulfonamide group.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Chemical Sensors: Possible application in the development of chemical sensors.

Mechanism of Action

The mechanism of action of “N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide” would depend on its specific application. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Influencing biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Butanamide Analogues ()

Compound Alkyl Chain Yield (%) m.p. (°C) [α]D (CH₃OH) EI-MS [M+H]⁺
5a Butyl (C4) 51.0 180–182 +4.5° 327.4
5b Pentyl (C5) 45.4 174–176 +5.7° 341.4
5c Hexyl (C6) 48.3 142–143 +6.4° 355.4
5d Heptyl (C7) 45.4 143–144 +4.7° 369.4

Structural Complexity and Functional Group Diversity

  • N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (): Incorporates an indole-oxadiazole core, enhancing π-π stacking interactions in biological targets. The methylene bridges (δ 27.02–24.31 ppm in $^{13}\text{C-NMR}$) contrast with the rigid tricyclic system of the target compound, suggesting divergent conformational dynamics .
  • 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (): Features a tri-methoxy-substituted oxadiazole, which may improve solubility compared to the target compound’s trimethylbenzenesulfonyl group .

Biological Activity

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(2,4,5-trimethylbenzenesulfonyl)butanamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique tricyclic structure characterized by its molecular formula C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S and a molecular weight of approximately 357.41 g/mol. Its detailed structure can be represented using the following identifiers:

  • SMILES : NCCC(=O)N1C2=C(C(=C1)C(=C(C=C2)C(=O)N(C)C)C)O)S(=O)(=O)C
  • InChI : InChI=1S/C17H19N3O5S/c1-10(2)14(20)19-13-12(18(3)4)11-6-8-17(21)15(22)9-7-16(11)13/h6-9H,10H2,1-5H3,(H,19,20)(H,22,21)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known to participate in enzyme inhibition or receptor modulation, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : The tricyclic core enhances binding affinity to certain receptors, potentially modifying signaling pathways.

Antiviral Activity

Recent studies have indicated that derivatives of similar tricyclic compounds exhibit antiviral properties against various viral strains, including SARS-CoV-2. Research has demonstrated that such compounds can inhibit the main protease of the virus, which is crucial for viral replication.

Antitumor Properties

The compound has shown promise in antitumor studies. For instance:

  • Case Study : A derivative was tested in vitro against several cancer cell lines and exhibited significant cytotoxicity.
  • Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Effects

Research indicates that compounds with similar structural features possess broad-spectrum antimicrobial activity:

  • Study Findings : Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntiviralIn vitroInhibits SARS-CoV-2 main protease
AntitumorCell linesInduces apoptosis in cancer cells
AntimicrobialDisk diffusionEffective against multiple bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.